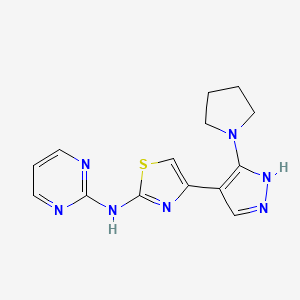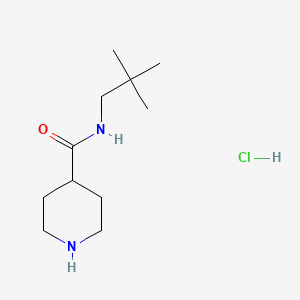![molecular formula C17H11NO B13898200 Benz[b]acridin-12(5H)-one CAS No. 10322-23-3](/img/structure/B13898200.png)
Benz[b]acridin-12(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz[b]acridin-12(5H)-one is a heterocyclic compound that belongs to the acridine family Acridines are known for their planar structures and aromatic properties, which make them useful in various scientific applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benz[b]acridin-12(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization in the presence of a strong acid or base. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions: Benz[b]acridin-12(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, nitrating agents, acidic or basic catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, alkylated, or nitrated derivatives.
科学研究应用
Benz[b]acridin-12(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Employed in the study of DNA intercalation and as a fluorescent probe for nucleic acids.
Medicine: Investigated for its potential anticancer properties and as a component in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benz[b]acridin-12(5H)-one involves its ability to intercalate with nucleic acids, particularly DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound’s planar structure allows it to insert between the base pairs of DNA, stabilizing the intercalated complex through π-π interactions. This property is particularly useful in the development of anticancer agents, as it can induce apoptosis in cancer cells by interfering with their genetic material.
相似化合物的比较
Acridine: Shares the planar structure and aromatic properties but lacks the additional functional groups present in Benz[b]acridin-12(5H)-one.
Quinacrine: A derivative of acridine with additional chlorine and methoxy groups, used as an antimalarial and antiparasitic agent.
Proflavine: Another acridine derivative with antimicrobial properties, used in the treatment of wounds and infections.
Uniqueness: this compound stands out due to its specific functional groups and the ability to undergo a wide range of chemical reactions
属性
CAS 编号 |
10322-23-3 |
|---|---|
分子式 |
C17H11NO |
分子量 |
245.27 g/mol |
IUPAC 名称 |
5H-benzo[b]acridin-12-one |
InChI |
InChI=1S/C17H11NO/c19-17-13-7-3-4-8-15(13)18-16-10-12-6-2-1-5-11(12)9-14(16)17/h1-10H,(H,18,19) |
InChI 键 |
GGUSMHPSFBLRBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)


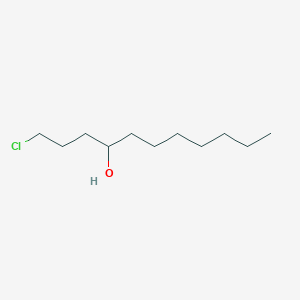
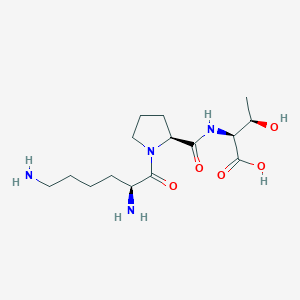

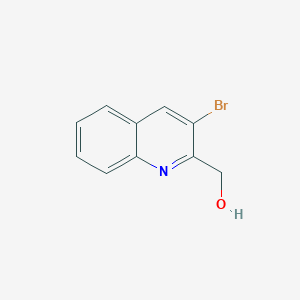
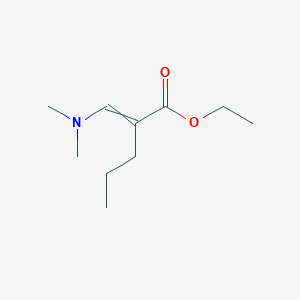

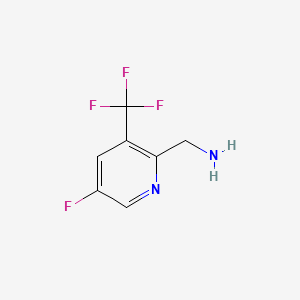

![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
